![molecular formula C16H20BrN5O4 B496349 4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B496349.png)
4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring, a brominated benzyl group, and an allyloxy substituent. These structural features contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Formation of the Benzyl Intermediate:
Amination: The brominated allyloxybenzyl intermediate is then reacted with an appropriate amine to form the benzylamine derivative.
Oxadiazole Ring Formation: The benzylamine derivative undergoes cyclization with a suitable carboxamide precursor to form the oxadiazole ring.
Final Coupling: The final step involves coupling the oxadiazole intermediate with an aminoethyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with different substituents replacing the bromine atom.
科学研究应用
4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- N-(2-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
- N-(2-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
Uniqueness
4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the allyloxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
属性
分子式 |
C16H20BrN5O4 |
|---|---|
分子量 |
426.26g/mol |
IUPAC 名称 |
4-amino-N-[2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H20BrN5O4/c1-3-6-25-14-11(17)7-10(8-12(14)24-2)9-19-4-5-20-16(23)13-15(18)22-26-21-13/h3,7-8,19H,1,4-6,9H2,2H3,(H2,18,22)(H,20,23) |
InChI 键 |
ALKVUZKIUDXNMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Br)OCC=C |
规范 SMILES |
COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Br)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


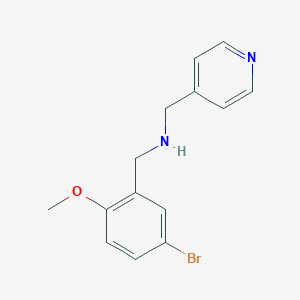
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B496268.png)
![4-amino-N-(2-{[(3-methylthiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496269.png)
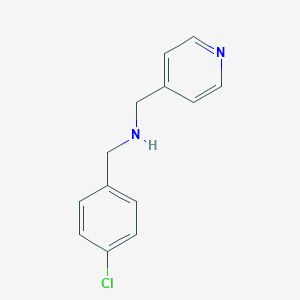
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B496271.png)
![4-amino-N-{2-[(4-methylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496274.png)
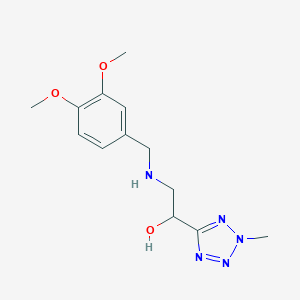
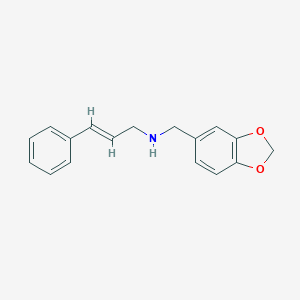
![1-(1,3-benzodioxol-5-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B496280.png)
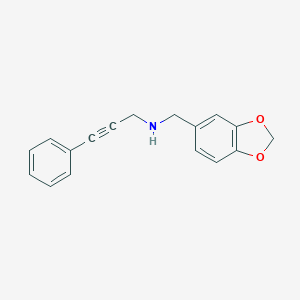
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496283.png)
![4-amino-N-[2-({5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496285.png)
![4-amino-N-[2-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496288.png)
![4-amino-N-(2-{[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496289.png)
